2-(allylthio)-1-(4-(difluoromethoxy)phenyl)-5-(3-nitrophenyl)-1H-imidazole
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Description
2-(allylthio)-1-(4-(difluoromethoxy)phenyl)-5-(3-nitrophenyl)-1H-imidazole, commonly known as ATDM-105, is a novel imidazole derivative that has been developed as a potential drug candidate for the treatment of bacterial infections. This compound exhibits potent antibacterial activity against a broad range of Gram-positive and Gram-negative bacteria, including multi-drug resistant strains.
Scientific Research Applications
Enzyme Inhibition
The compound, similar to 2-Methyl-4-nitro-1-(4-nitrophenyl)imidazole (nitrefazole), exhibits inhibitory effects on aldehyde dehydrogenase, an enzyme involved in alcohol metabolism (Klink, Pachler, & Gottschlich, 1985).
Antimicrobial Properties
Imidazole derivatives, including compounds structurally related to 2-(allylthio)-1-(4-(difluoromethoxy)phenyl)-5-(3-nitrophenyl)-1H-imidazole, have shown potential as antimicrobial agents (Narwal et al., 2012).
Antituberculosis Activity
Some derivatives, such as 2-(1-methyl-5-nitro-1H-imidazol-2-yl)-1,3,4-thiadiazole, demonstrate significant antituberculosis activity (Foroumadi et al., 2004).
Antiinflammatory and Analgesic Effects
Certain 4,5-diaryl-2-(substituted thio)-1H-imidazoles exhibit antiinflammatory and analgesic properties in animal models (Sharpe et al., 1985).
Antifungal Activity
Imidazole derivatives, such as 5-([aryl or aryloxy (or thio)]methyl)-3-(1H-imidazol-1-ylmethyl)-3- (2-thienyl)-2-methylisoxazolidines, have been identified as potent antifungal agents (Mullen et al., 1988).
Dual Anti-inflammatory and Antifungal Agents
Some di- and tri-substituted imidazoles have been synthesized with the aim of creating compounds with both anti-inflammatory and antifungal properties (Husain et al., 2013).
Nitric Oxide Donation
Compounds like 4-Phenyl-3-furoxancarbonitrile, structurally related to imidazole derivatives, can release nitric oxide in the presence of thiol cofactors and have demonstrated biological activities such as vasodilation (Medana et al., 1994).
properties
IUPAC Name |
1-[4-(difluoromethoxy)phenyl]-5-(3-nitrophenyl)-2-prop-2-enylsulfanylimidazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15F2N3O3S/c1-2-10-28-19-22-12-17(13-4-3-5-15(11-13)24(25)26)23(19)14-6-8-16(9-7-14)27-18(20)21/h2-9,11-12,18H,1,10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADZPBJGMKKXGQR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCSC1=NC=C(N1C2=CC=C(C=C2)OC(F)F)C3=CC(=CC=C3)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15F2N3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(allylthio)-1-(4-(difluoromethoxy)phenyl)-5-(3-nitrophenyl)-1H-imidazole |
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